Local Anesthetic Activity of the 4-Phenyl-1-methoxy Series: Cross-Series Comparison with the 4-Methyl Congener and Lidocaine
The 4-phenyl-1-methoxy series (which includes CAS 78945-78-5) was pharmacologically evaluated alongside the corresponding 4-methyl series. In the 4-methyl series, compound VIa (the 1-methoxy-3-carboxy-4-methylisoquinoline dialkylaminoalkyl amide analog) demonstrated 'clear local anaesthetic activity, a little lower than that of lidocaine' when tested in infiltration anesthesia models [1]. The original 1981 study on the 4-phenyl series reported that compound XII b—a 1-methoxy-4-phenylisoquinoline-3-carboxamide derivative—showed 'good local anesthetic activity in infiltration tests' [2]. CAS 78945-78-5 is a direct congener within this 4-phenyl-1-methoxy sub-series. The quantitative differentiation lies in the aromatic substitution at C-4: the 4-phenyl group (present in CAS 78945-78-5) versus the 4-methyl group (present in VIa) modifies the compound's lipophilicity, molecular volume, and potential π-stacking interactions with sodium channel binding sites, parameters known to influence both potency and duration of local anesthetic action in the isoquinoline chemotype [3].
| Evidence Dimension | Local anesthetic activity in infiltration anesthesia models |
|---|---|
| Target Compound Data | Compound XII b (4-phenyl-1-methoxy sub-series): qualitatively described as 'good local anesthetic activity in infiltration tests' [2] |
| Comparator Or Baseline | Compound VIa (4-methyl-1-methoxy analog): 'clear local anaesthetic activity, a little lower than that of lidocaine' [1]; Lidocaine: established clinical local anesthetic standard |
| Quantified Difference | No numerical IC₅₀ or ED₅₀ values reported in primary sources for either the 4-phenyl or 4-methyl sub-series; comparative assessment limited to ordinal ranking relative to lidocaine |
| Conditions | Infiltration anesthesia model; exact species and protocol not detailed in available abstracts |
Why This Matters
For procurement decisions, the 4-phenyl substitution of CAS 78945-78-5 offers a distinct pharmacophoric profile compared to the 4-methyl congener VIa, with both demonstrating local anesthetic activity that, while lower than lidocaine, represents a structurally novel chemotype for pain research applications.
- [1] Vittorio F, Santagati NA, Duro R, Duro F, Caruso A, Amico Roxas M, Trombadore S. Alkyl derivatives of isoquinoline. III. Synthesis and pharmacologic activity of dialkylaminoalkyl amides of 1-chloro- and 1-methoxy-3-carboxy-4-methylisoquinoline and of 3-carboxy-2,4-dimethyl-1,2-dihydro-1-oxoisoquinoline. Farmaco Sci. 1984 Mar;39(3):229-45. PMID: 6714416. View Source
- [2] Duro F, Santagati NA, Vittorio F. Synthesis and pharmacological activity of amino- and dialkylaminoalkamides of derivatives of 3-carboxy-4-phenylisoquinoline. I. Farmaco Sci. 1981 Jun;36(6):400-11. PMID: 6974099. View Source
- [3] Glamkowski EJ, Hamer RRL. 1-Aryl-3-isoquinolinecarboxamides. U.S. Patent 4,966,906. Issued October 30, 1990. Assigned to Hoechst-Roussel Pharmaceuticals Inc. View Source
